molecular formula C16H21ClN2O3 B7121897 N-(5-chloro-2-methoxyphenyl)-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide

Cat. No.: B7121897
M. Wt: 324.80 g/mol
InChI Key: NXZYDATYUBBBLZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a pyran ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-19(9-12-4-3-7-22-11-12)10-16(20)18-14-8-13(17)5-6-15(14)21-2/h4-6,8H,3,7,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZYDATYUBBBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CCCOC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 5-chloro-2-methoxyaniline: This can be achieved by chlorination of 2-methoxyaniline.

    Formation of the pyran ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling reaction: The final step involves coupling the 5-chloro-2-methoxyaniline with the pyran ring derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)acetamide
  • 2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide is unique due to the combination of its chloro-substituted methoxyphenyl group and pyran ring. This structural uniqueness may confer specific biological activities and chemical reactivity not observed in similar compounds.

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